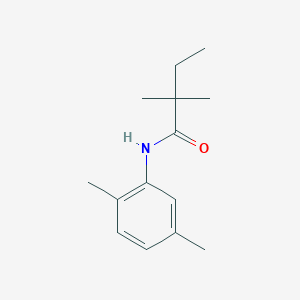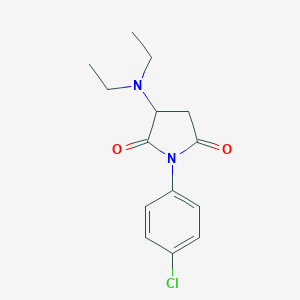
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide, also known as TQBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TQBS has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's mechanism of action is not fully understood, but it has been shown to interact with various cellular pathways. One proposed mechanism is that 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide inhibits the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has also been shown to activate the AMPK pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide exhibits a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to have antioxidant properties. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide is not yet widely available, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide. One area of interest is further investigation of its potential as an anti-inflammatory agent, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's potential as an anti-cancer agent, with a focus on its mechanism of action and potential for combination therapy with other cancer treatments. Additionally, further research is needed to fully understand 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's effects on cellular pathways and its potential for use in treating metabolic disorders such as diabetes.
Métodos De Síntesis
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide can be synthesized through a multistep process involving the reaction of quinoline and benzenesulfonyl chloride. The resulting intermediate is then reacted with trimethylamine to produce 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide. This synthesis method has been optimized to yield high purity 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide for research purposes.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide may have potential as a treatment for inflammatory diseases.
Another area of research is 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's potential as an anti-cancer agent. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. This makes 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide a promising candidate for further investigation as a potential treatment for cancer.
Propiedades
Nombre del producto |
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide |
|---|---|
Fórmula molecular |
C18H18N2O2S |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-12-8-13(2)18(14(3)9-12)23(21,22)20-16-10-15-6-4-5-7-17(15)19-11-16/h4-11,20H,1-3H3 |
Clave InChI |
NWLQPEYHPVUZMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
Solubilidad |
19.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)





![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)



